1-Boc-4-(methylthio)piperidine-4-methanol
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Overview
Description
MFCD32876849, also known as 1-Boc-4-(methylthio)piperidine-4-methanol, is a chemical compound with the molecular formula C12H23NO3S and a molecular weight of 261.38 g/mol . This compound is notable for its applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of 1-Boc-4-(methylthio)piperidine-4-methanol involves several steps. One common method includes the protection of piperidine with a Boc (tert-butoxycarbonyl) group, followed by the introduction of a methylthio group at the 4-position. The final step involves the addition of a methanol group to the piperidine ring. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Chemical Reactions Analysis
1-Boc-4-(methylthio)piperidine-4-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into different derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-4-(methylthio)piperidine-4-methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Boc-4-(methylthio)piperidine-4-methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved typically include the modulation of enzyme activity, leading to changes in biochemical processes within cells .
Comparison with Similar Compounds
1-Boc-4-(methylthio)piperidine-4-methanol can be compared with other similar compounds, such as:
1-Boc-4-(methylthio)piperidine: Lacks the methanol group, resulting in different chemical properties and reactivity.
1-Boc-4-(methylsulfonyl)piperidine: Contains a sulfonyl group instead of a methylthio group, leading to variations in its chemical behavior and applications.
1-Boc-4-(methylthio)piperidine-4-carboxylic acid: Has a carboxylic acid group, which affects its solubility and reactivity in different chemical reactions.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical and biological properties.
Properties
Molecular Formula |
C12H23NO3S |
---|---|
Molecular Weight |
261.38 g/mol |
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-4-methylsulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3S/c1-11(2,3)16-10(15)13-7-5-12(9-14,17-4)6-8-13/h14H,5-9H2,1-4H3 |
InChI Key |
FGJOZHSOBGRNFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CO)SC |
Origin of Product |
United States |
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